1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane
Overview
Description
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane, also known as Dodecyl cyclen , is a macrocyclic compound with the chemical formula C22H48N4 . It belongs to the class of azamacrocycles and exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane involves the cyclization of 1,4,8,11-tetraazacyclotetradecane (cyclen) with a dodecyl group attached. The dodecyl group (a 12-carbon alkyl chain) is introduced to enhance solubility and modify the compound’s properties. The reaction typically occurs under controlled conditions, and the resulting product is purified to obtain the desired compound.
Molecular Structure Analysis
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane features a cyclic structure composed of four nitrogen atoms (tetraaza) and a dodecyl side chain. The cyclic backbone provides a cavity that can coordinate with metal ions, making it useful in coordination chemistry and catalysis.
Chemical Reactions Analysis
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane forms stable metal complexes due to its macrocyclic nature. These complexes find applications in various fields, including catalysis , ion recognition , and supramolecular chemistry . The dodecyl group can influence the reactivity of the central cavity, allowing selective binding of metal ions.
Physical And Chemical Properties Analysis
- Molecular Weight : 368.64 g/mol
- IUPAC Name : 1-dodecyl-1,4,8,11-tetrazacyclotetradecane
- Appearance : Typically a white to off-white solid
- Solubility : Soluble in organic solvents (e.g., chloroform, methanol)
- Melting Point : Varies based on the specific derivative
Safety And Hazards
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is generally considered low in toxicity . However, as with any chemical, precautions should be taken during handling. It is advisable to follow standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).
Future Directions
Research on 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane continues to explore its applications in catalysis , drug delivery , and supramolecular chemistry . Further investigations may focus on optimizing its properties, designing derivatives, and understanding its behavior in complex environments.
properties
IUPAC Name |
1-dodecyl-1,4,8,11-tetrazacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEOKWOMCYGQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CCCNCCNCCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564846 | |
Record name | 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane | |
CAS RN |
92745-46-5 | |
Record name | 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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